Lancotrione sodium
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Overview
Description
Lancotrione sodium is a novel herbicide, primarily used in the form of its sodium salt, for the control of grass weeds. It was introduced by Ishihara Sangyo Kaisha in 2016 and commercialized in 2019. This compound is closely related to the established rice herbicide tefuryltrione and shares a similar herbicidal mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lancotrione sodium begins with 1-bromo-2,3-dichloro-4-methylsulfonylbenzene, which is refluxed with sodium hydroxide in tert-butanol. This phenol derivative is then alkylated with 2-(2-chloroethyl)-1,3-dioxolane under basic conditions. The resulting compound undergoes palladium-catalyzed carbonylation to form a methyl ester, which is subsequently saponified to yield a benzoic acid derivative. This derivative is then subjected to O-acylation of 1,3-cyclohexanedione and a cyanide-catalyzed rearrangement to produce the triketone lancotrione .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, ensuring the compound’s effectiveness as a herbicide .
Chemical Reactions Analysis
Types of Reactions
Lancotrione sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and cyanide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for different applications in herbicide formulations .
Scientific Research Applications
Lancotrione sodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying herbicidal mechanisms and developing new herbicides.
Biology: Investigated for its effects on plant physiology and weed control.
Industry: Widely used in agriculture for controlling grass weeds in rice paddies and other crops
Mechanism of Action
Lancotrione sodium exerts its herbicidal effects by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme catalyzes the formation of the plastoquinone precursor homogentisic acid. By inhibiting HPPD, this compound disrupts the production of essential compounds in plants, leading to their death .
Comparison with Similar Compounds
Similar Compounds
Lancotrione sodium is similar to other HPPD-inhibiting herbicides, such as:
- Tefuryltrione
- Isoxaflutole
- Mesotrione
- Pyroxasulfotole
- Tembotrione
- Tolpyralate
- Topramezone
Uniqueness
What sets this compound apart from these similar compounds is its specific structural modifications, which enhance its effectiveness and selectivity as a herbicide. Additionally, its unique synthesis route and reaction conditions contribute to its distinct properties .
Properties
CAS No. |
1486617-22-4 |
---|---|
Molecular Formula |
C19H20ClNaO8S |
Molecular Weight |
466.9 g/mol |
IUPAC Name |
sodium;2-[2-chloro-3-[2-(1,3-dioxolan-2-yl)ethoxy]-4-methylsulfonylbenzoyl]-3-oxocyclohexen-1-olate |
InChI |
InChI=1S/C19H21ClO8S.Na/c1-29(24,25)14-6-5-11(18(23)16-12(21)3-2-4-13(16)22)17(20)19(14)28-8-7-15-26-9-10-27-15;/h5-6,15,21H,2-4,7-10H2,1H3;/q;+1/p-1 |
InChI Key |
NVRCUTOGBXRVOW-UHFFFAOYSA-M |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=C(C=C1)C(=O)C2=C(CCCC2=O)[O-])Cl)OCCC3OCCO3.[Na+] |
Origin of Product |
United States |
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